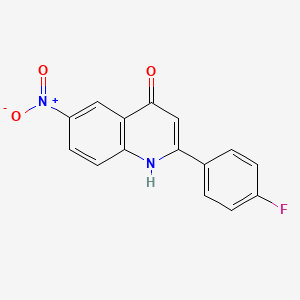

2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

Description

The Quinoline (B57606) Scaffold in Heterocyclic Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. frontiersin.orgbenthamdirect.com Its unique structural and electronic properties have made it a subject of intense research and a key building block in the synthesis of a vast array of organic compounds. researchgate.net Quinoline and its derivatives are prevalent in numerous natural products, most notably in alkaloids, and form the core structure of many synthetic compounds with significant biological and pharmaceutical activities. tandfonline.comrsc.org

The presence of the nitrogen atom in the heterocyclic ring imparts distinct chemical reactivity to the quinoline system. It can act as a base to form salts with acids and is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at various positions on the rings. frontiersin.orgrsc.org This versatility has led to the development of numerous synthetic methodologies for the preparation of quinoline derivatives, ranging from classical named reactions like the Skraup, Friedländer, and Doebner-von Miller syntheses to more modern, efficient, and environmentally friendly approaches. sinocurechem.compharmaguideline.comresearchgate.net The continuous development of synthetic routes to functionalized quinolines underscores their enduring importance in organic chemistry. nih.gov

The following table provides an overview of some classic synthetic methods for the quinoline core:

| Synthesis Method | Reactants | Key Features |

| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent | A widely used method for the synthesis of quinoline itself and its simple derivatives. pharmaguideline.com |

| Friedländer Synthesis | o-aminobenzaldehyde or o-aminoacetophenone and a compound containing an α-methylene group | A versatile method for the synthesis of substituted quinolines. pharmaguideline.com |

| Doebner-von Miller Synthesis | Aniline, α,β-unsaturated carbonyl compound | A modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. pharmaguideline.com |

| Combes Synthesis | Aniline and a β-diketone | A method for the synthesis of 2,4-disubstituted quinolines. |

| Pfitzinger Synthesis | Isatin with a carbonyl compound | Leads to the formation of quinoline-4-carboxylic acids. pharmaguideline.com |

Academic Relevance of Substituted Quinoline Derivatives

The academic relevance of substituted quinoline derivatives stems from their diverse and significant biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. benthamdirect.comresearchgate.netorientjchem.orgresearchgate.netbohrium.com By modifying the quinoline core with various substituents, researchers can fine-tune the physicochemical and pharmacological properties of the resulting molecules, leading to the development of compounds with a wide spectrum of therapeutic applications. frontiersin.orgresearchgate.net

Substituted quinolines have been extensively investigated for their potential as:

Anticancer agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor growth. benthamdirect.comresearchgate.netnih.gov

Antimicrobial agents: The quinoline scaffold is a key component of many antibacterial and antifungal drugs. tandfonline.commdpi.comnih.gov Fluoroquinolones, a major class of antibiotics, are a prime example of the successful application of substituted quinolines in combating bacterial infections. nih.gov

Antimalarial agents: Historically, quinoline derivatives like quinine (B1679958) and chloroquine (B1663885) have been pivotal in the treatment of malaria. sinocurechem.comnih.gov Research continues to explore new quinoline-based compounds to overcome drug resistance. rsc.org

Anti-inflammatory agents: Certain substituted quinolines have shown significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders. nih.govignited.in

Antiviral agents: The antiviral potential of quinoline derivatives is an active area of research, with some compounds showing promising activity against various viruses. orientjchem.orgjddtonline.info

The structure-activity relationship (SAR) studies of substituted quinolines are crucial in understanding how different functional groups and their positions on the quinoline ring influence biological activity. For instance, the introduction of a fluorine atom at specific positions can significantly enhance the antibacterial activity of a compound. orientjchem.org Similarly, the nature and position of substituents can impact the anticancer potency and selectivity of quinoline derivatives. nih.gov

Positioning of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL within Contemporary Chemical Biology and Material Science Research

The compound This compound is a specifically substituted quinoline derivative that, based on its structural features, is positioned at the intersection of contemporary chemical biology and material science research. The presence of a fluorophenyl group at the 2-position, a nitro group at the 6-position, and a hydroxyl group at the 4-position (as the enol tautomer of a quinolin-4-one) suggests a range of potential applications and research interests.

In chemical biology , this compound is of interest due to the established bioactivity of similarly substituted quinolines. The 4-fluorophenyl substituent is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity to biological targets. acs.org The nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the quinoline ring and may contribute to specific biological activities. nih.govnih.govresearchgate.net Nitroaromatic compounds are known to have a range of biological effects, including antimicrobial and anticancer activities. sigmaaldrich.comnih.gov The quinolin-4-ol (or 4-quinolone) core is a well-known pharmacophore present in many antibacterial agents. sapub.org The combination of these functional groups in a single molecule makes This compound a compelling candidate for screening in various biological assays, particularly for anticancer and antimicrobial activities. nih.govnih.gov

In material science , quinoline derivatives are explored for their applications in the development of functional materials. nih.govresearchgate.net The extended π-conjugated system of the quinoline ring, further modulated by the electron-donating hydroxyl group and the electron-withdrawing nitro and fluorophenyl groups, suggests that This compound may possess interesting photophysical properties. researchgate.net Such compounds are investigated for their potential use as:

Fluorescent probes and sensors

Organic light-emitting diodes (OLEDs)

Dyes for various applications researchgate.net

The specific substitution pattern of This compound could lead to unique solid-state properties, such as crystal packing and intermolecular interactions, which are crucial for the design of new materials with desired optical and electronic characteristics.

The following table summarizes the key structural features of This compound and their potential implications:

| Structural Feature | Potential Implication in Chemical Biology | Potential Implication in Material Science |

| Quinoline Core | Privileged scaffold with broad biological activity. orientjchem.orgresearchgate.netresearchgate.net | Conjugated system with potential for photophysical applications. researchgate.net |

| 2-(4-Fluorophenyl) Group | May enhance metabolic stability and target binding. acs.org | Can influence molecular packing and electronic properties. |

| 6-Nitro Group | Potential for antimicrobial and anticancer activity. nih.govsigmaaldrich.com | Strong electron-withdrawing group, modulating electronic and optical properties. |

| 4-OL (Hydroxyl) Group | Part of the 4-quinolone pharmacophore, known for antibacterial properties. sapub.org | Electron-donating group, can influence fluorescence and other photophysical properties. |

Structure

3D Structure

Properties

Molecular Formula |

C15H9FN2O3 |

|---|---|

Molecular Weight |

284.24 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-6-nitro-1H-quinolin-4-one |

InChI |

InChI=1S/C15H9FN2O3/c16-10-3-1-9(2-4-10)14-8-15(19)12-7-11(18(20)21)5-6-13(12)17-14/h1-8H,(H,17,19) |

InChI Key |

ZZGBBJNNYPCZPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 4 Fluorophenyl 6 Nitroquinolin 4 Ol and Analogues

Established and Emerging Synthetic Routes to the 4-Quinolinol (Quolone) Framework

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. These can be broadly categorized into classical cyclization reactions, multi-component reactions, and modern catalytic approaches.

Classical methods for quinoline synthesis often involve the condensation of anilines with various carbonyl compounds, followed by cyclization. Several named reactions are central to the formation of the 4-quinolinol framework.

The Conrad-Limpach synthesis is a cornerstone for the preparation of 4-hydroxyquinolines. This reaction involves the condensation of anilines with β-ketoesters. The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to yield the 4-quinolinol product. The regioselectivity of the initial condensation is temperature-dependent; lower temperatures favor attack at the keto group, leading to an enamine that cyclizes to the 4-quinolinol, while higher temperatures can favor attack at the ester, leading to a 2-quinolone (the Knorr quinoline synthesis). For the synthesis of 2-substituted-4-quinolones, the Conrad-Limpach reaction remains a widely used and effective method. wikipedia.orguni-konstanz.dearkat-usa.orgsynarchive.com

The Camps cyclization provides another versatile route to substituted quinolones. This reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comresearchgate.net Depending on the substrate and reaction conditions, this method can yield either 2-quinolones or 4-quinolones. For the synthesis of 2-aryl-4-quinolones, the Camps cyclization is particularly relevant. The necessary N-(2-acylaryl)amide precursors can be prepared through the amidation of o-haloacetophenones. researchgate.netacs.orgacs.orgnih.gov

The Friedländer annulation is a widely recognized method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comsynarchive.comorganicreactions.org This acid- or base-catalyzed condensation and subsequent cyclodehydration offers a direct route to polysubstituted quinolines. nih.gov While versatile, its application to the synthesis of 2-aryl-4-quinolones would depend on the appropriate choice of starting materials.

The Doebner-von Miller reaction is a modification of the Skraup synthesis and typically involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form quinolines. acs.orgnih.govwikipedia.orgresearchgate.netsynarchive.com This method is particularly useful for the synthesis of quinolines with substituents on the pyridine (B92270) ring.

Table 1: Overview of Classical Cyclization Reactions for 4-Quinolinol Synthesis

| Reaction Name | Starting Materials | Key Features |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | Temperature-dependent regioselectivity; yields 4-hydroxyquinolines. wikipedia.orguni-konstanz.dearkat-usa.orgsynarchive.com |

| Camps Cyclization | N-(2-acylaryl)amides | Base-catalyzed intramolecular cyclization; versatile for 2- and 4-quinolones. mdpi.comresearchgate.net |

| Friedländer Annulation | 2-aminoaryl aldehydes/ketones, compounds with active methylene (B1212753) group | Acid or base-catalyzed; direct route to polysubstituted quinolines. wikipedia.orgjk-sci.comsynarchive.comorganicreactions.orgnih.gov |

| Doebner-von Miller Reaction | Anilines, α,β-unsaturated carbonyl compounds | Acid-catalyzed; useful for substituted quinolines. acs.orgnih.govwikipedia.orgresearchgate.netsynarchive.com |

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. For quinoline synthesis, MCRs offer a streamlined approach to generate structural diversity. While specific MCRs leading directly to 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol are not extensively detailed in the provided context, the general principles of MCRs are applicable to the synthesis of highly substituted quinoline scaffolds.

Modern synthetic chemistry has seen a surge in the development of catalytic methods for quinoline synthesis, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition metal-catalyzed reactions have become indispensable tools for the synthesis of quinolines and quinolones. researchgate.netdntb.gov.ua

Copper-catalyzed reactions: Copper catalysts have been effectively employed in the synthesis of 2-aryl-4-quinolones. One notable example is the copper-catalyzed amidation of o-halophenones to form N-(2-ketoaryl)amides, which are precursors for the Camps cyclization. acs.orgacs.orgnih.gov This two-step sequence provides an efficient route to the desired 2-aryl-4-quinolone scaffold.

Palladium-catalyzed reactions: Palladium catalysis is widely used for C-C and C-N bond formation. In the context of quinolone synthesis, palladium-catalyzed carbonylative Sonogashira coupling of 2-iodoanilines with terminal alkynes offers a route to 2,3-disubstituted 4-quinolones. mdpi.com Furthermore, Suzuki coupling reactions on halo-substituted quinolines can be used to introduce aryl groups. For instance, a 4-fluorophenyl group can be introduced at the 4-position of a 2-alkynyl-quinoline via a Suzuki coupling with 4-fluorophenylboronic acid. nih.gov

Photocatalytic synthesis represents an emerging and green approach to quinoline synthesis. These methods utilize visible light to promote reactions, often under mild conditions. While the specific application to this compound is not detailed, the general potential of photocatalysis in constructing quinoline frameworks is a growing area of research.

Table 2: Summary of Catalytic Approaches for Quinoline Synthesis

| Catalytic Approach | Metal/Catalyst | Description |

| Transition Metal-Catalyzed | Copper (Cu) | Catalyzes the amidation of o-halophenones, a key step in a two-step synthesis of 2-aryl-4-quinolones via Camps cyclization. acs.orgacs.orgnih.gov |

| Palladium (Pd) | Used in carbonylative Sonogashira coupling and Suzuki coupling reactions to introduce substituents onto the quinoline ring. mdpi.comnih.gov | |

| Photocatalytic | Various photocatalysts | Emerging green method for quinoline synthesis under mild, visible-light-induced conditions. |

Regioselective Introduction of Functional Groups

The synthesis of this compound requires precise control over the placement of the substituents on the quinoline core. This involves distinct strategies for incorporating the 2-(4-fluorophenyl) moiety and the 6-nitro group.

The introduction of the 2-(4-fluorophenyl) group can be achieved through several synthetic routes that build the quinoline ring with the aryl group already in place.

One of the most direct methods is the Camps cyclization of an appropriately substituted N-(2-acylaryl)amide. acs.orgacs.orgnih.gov In this approach, a 2-aminoacetophenone (B1585202) derivative would be acylated with a 4-fluorobenzoyl derivative to form the necessary precursor, which upon base-catalyzed cyclization would yield the 2-(4-fluorophenyl)-4-quinolone.

Another strategy involves the reductive cyclization of 2'-nitrochalcones . nih.gov A chalcone (B49325) bearing a 4-fluorophenyl group at the β-position and a nitro group on the other aromatic ring can be synthesized and then subjected to reductive cyclization to form the 2-aryl-4-quinolone.

The Conrad-Limpach synthesis can also be adapted by using a β-ketoester that incorporates the 4-fluorophenyl group. wikipedia.orguni-konstanz.dearkat-usa.orgsynarchive.com For example, the reaction of an aniline with ethyl 4-(4-fluorophenyl)-3-oxobutanoate would lead to the formation of a 2-(4-fluorophenyl)-4-hydroxyquinoline.

Transition-metal-free intramolecular oxidative C(sp3)-H/C(sp3)-H coupling has also been reported as a novel method for the synthesis of 2-aryl-4-quinolones from N-arylmethyl-2-aminophenylketones. acs.org

The 6-nitro group can be introduced either by starting with a nitro-substituted precursor or by nitration of the pre-formed quinoline ring.

A common and effective method is to start with a nitro-substituted aniline in a classical quinoline synthesis. For example, in a Skraup-type reaction, 4-nitroaniline (B120555) can be used as the starting material to build the quinoline ring, which will result in a 6-nitroquinoline (B147349) derivative. orgsyn.org Similarly, in the Conrad-Limpach or Camps cyclization, starting with a 4-nitroaniline derivative will lead to a 6-nitro-4-quinolone.

Direct nitration of the quinoline ring is another viable option. Electrophilic nitration of quinoline typically occurs at the 5- and 8-positions. uop.edu.pk However, the substitution pattern can be influenced by the existing substituents on the ring and the reaction conditions. For instance, the nitration of 6-bromoquinoline (B19933) can lead to the introduction of a nitro group at the 5-position. semanticscholar.orgresearchgate.netresearchgate.net To achieve nitration at the 6-position of a pre-formed 2-(4-fluorophenyl)-4-quinolinol, careful optimization of the nitrating agent and reaction conditions would be necessary to control the regioselectivity. The presence of the hydroxyl group at the 4-position and the phenyl group at the 2-position will influence the electronic properties of the benzene (B151609) ring and direct the incoming nitro group. In some cases, protecting the amino group of a tetrahydroquinoline derivative can lead to regioselective nitration at the 6-position. researchgate.net

A one-pot, three-step procedure has been reported for the synthesis of novel 1,7-disubstituted-6-nitroquinolones, highlighting the feasibility of constructing the nitro-substituted quinolone core in a streamlined fashion. nih.gov Additionally, the synthesis of 6-nitroquinoline from 6-bromoquinoline via a copper(II) trifluoromethanesulfonate-catalyzed reaction with potassium nitrite (B80452) has been described. chemicalbook.com

Table 3: Strategies for Regioselective Functionalization

| Functional Group | Position | Synthetic Strategy | Key Features |

| 2-(4-Fluorophenyl) | 2 | Camps Cyclization | Utilizes an N-(2-acylaryl)amide precursor with a 4-fluorobenzoyl group. acs.orgacs.orgnih.gov |

| 2 | Reductive Cyclization of 2'-Nitrochalcones | Starts with a chalcone containing the 4-fluorophenyl moiety. nih.gov | |

| 2 | Conrad-Limpach Synthesis | Employs a β-ketoester bearing a 4-fluorophenyl group. wikipedia.orguni-konstanz.dearkat-usa.orgsynarchive.com | |

| 6-Nitro | 6 | Use of Nitro-substituted Anilines | Incorporates the nitro group from the start of a classical quinoline synthesis (e.g., Skraup). orgsyn.org |

| 6 | Direct Nitration | Electrophilic nitration of the quinoline ring; regioselectivity is crucial. uop.edu.pk | |

| 6 | From 6-Bromoquinoline | Copper-catalyzed reaction with potassium nitrite. chemicalbook.com |

Formation and Manipulation of the 4-Hydroxyl Group

The formation of the 4-hydroxyquinoline (B1666331) core is a critical step in the synthesis of this compound. Classical methods such as the Conrad-Limpach and Camps cyclization are pivotal for constructing this scaffold.

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to yield a 4-hydroxyquinoline. wikipedia.org For the target molecule, this would entail the reaction of 4-nitroaniline with a β-ketoester bearing a 4-fluorophenyl group, such as ethyl 3-(4-fluorophenyl)-3-oxopropanoate. The reaction proceeds through a Schiff base intermediate, which upon thermal cyclization, typically at high temperatures (around 250 °C), yields the 4-hydroxyquinoline. wikipedia.orgnih.gov The choice of solvent is crucial, with high-boiling point inert solvents like mineral oil significantly improving yields. wikipedia.org

The Camps cyclization provides an alternative route, utilizing an o-acylaminoacetophenone as the precursor. wikipedia.org In this approach, a suitably substituted o-aminoacetophenone would first be acylated with a derivative of 4-fluorobenzoic acid, followed by a base-catalyzed intramolecular cyclization to form the 4-hydroxyquinoline. wikipedia.orgresearchgate.net The reaction conditions can influence the regioselectivity, potentially yielding a mixture of 2-hydroxy and 4-hydroxyquinolines. wikipedia.org

Once formed, the 4-hydroxyl group exhibits versatile reactivity, allowing for further molecular modifications. It exists in tautomeric equilibrium with its keto form, 4-quinolone. The nucleophilic character of the hydroxyl group and the reactivity of the adjacent C-3 position are central to its manipulation. For instance, in related nitro-substituted quinolinone systems, the core structure can undergo various nucleophilic reactions. Studies on 4-hydroxy-3-nitro-pyrano[3,2-c]quinolinones have demonstrated reactions with binucleophiles like hydrazine (B178648) and hydroxylamine, leading to the formation of pyrazolyl and isoxazolylquinolinones. tandfonline.com This indicates that the 4-hydroxyl group can direct further heterocyclic annulation, offering pathways to more complex derivatives.

Sustainable and Green Chemistry Aspects in Quinoline Synthesis

Traditional quinoline syntheses often rely on harsh conditions, such as high temperatures and the use of strong acids or bases, which are not environmentally benign. ijpsjournal.com Modern synthetic chemistry is increasingly focused on sustainable and green approaches that minimize waste, reduce energy consumption, and utilize less hazardous materials. ijpsjournal.comnih.gov For the synthesis of quinolines, this includes the use of water as a solvent, catalyst-free conditions, and energy-efficient techniques like microwave irradiation. nih.gov

Microwave-Assisted Synthesis and Solvent-Free Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netrsc.org

Microwave-Assisted Synthesis:

Solvent-Free Conditions:

Eliminating volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer benefits such as reduced environmental impact, lower costs, and often simpler work-up procedures. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group, has been effectively performed under solvent-free conditions. researchgate.net For example, the synthesis of poly-substituted quinolines has been reported using catalysts like silica-supported P₂O₅ or Eaton's reagent under solvent-free heating, achieving high yields in short reaction times.

The combination of microwave irradiation and solvent-free conditions represents a particularly green and efficient approach. This synergy has been utilized for the synthesis of various heterocyclic compounds, including quinoline derivatives, offering a clean and rapid pathway to these important molecular scaffolds. tsijournals.com

Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Fluorophenyl 6 Nitroquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A complete structural assignment using NMR spectroscopy would require ¹H NMR and ¹³C NMR data.

¹H NMR (Proton NMR): This analysis would provide information on the chemical environment of each proton in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both the quinoline (B57606) and the fluorophenyl rings. Key details would include:

Chemical Shifts (δ): The position of each signal, indicating the electronic environment of the protons. Protons on the nitro-substituted ring would likely appear at a lower field (higher ppm) compared to those on the fluorophenyl ring.

Multiplicity: The splitting pattern of each signal (e.g., singlet, doublet, triplet, multiplet) would reveal the number of adjacent protons, helping to establish connectivity.

Coupling Constants (J): The magnitude of the splitting would provide information about the spatial relationship between coupled protons (ortho, meta, para).

¹³C NMR (Carbon-13 NMR): This technique would identify all unique carbon atoms in the structure. The spectrum would show signals corresponding to the quaternary carbons and the carbons bearing hydrogen atoms. The chemical shifts would be influenced by the attached functional groups (e.g., -OH, -NO₂, -F).

A hypothetical data table for the NMR analysis would be structured as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity, J (Hz) | Assignment | Chemical Shift (δ, ppm) |

| Data not available | Data not available | Quinoline H | Data not available |

| Data not available | Data not available | Fluorophenyl H | Data not available |

| Data not available | Data not available | OH Proton | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS analysis is crucial for confirming the elemental composition and exact mass of the compound. This technique measures the mass-to-charge ratio (m/z) with very high precision.

Molecular Formula: The expected molecular formula for this compound is C₁₅H₉FN₂O₃.

Calculated Mass: The theoretical monoisotopic mass for this formula would be calculated.

Measured Mass: HRMS would provide an experimental mass. A close correlation between the calculated and measured mass (typically within a few parts per million, ppm) would confirm the molecular formula.

Table 2: Hypothetical HRMS Data for this compound

| Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Measured Mass (m/z) [M+H]⁺ | Difference (ppm) |

| C₁₅H₉FN₂O₃ | Data not available | Data not available | Data not available |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key characteristic absorption bands expected for this compound would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

N-O stretches (nitro group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

C=C and C=N stretches: Aromatic and quinoline ring vibrations in the 1400-1600 cm⁻¹ region.

C-F stretch: A strong absorption typically found in the 1000-1300 cm⁻¹ range.

C-H stretches: Aromatic C-H stretches usually appear above 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Data not available | Broad/Strong/Medium | O-H stretch (hydroxyl) |

| Data not available | Strong | N-O asymmetric stretch (nitro) |

| Data not available | Strong | N-O symmetric stretch (nitro) |

| Data not available | Medium/Strong | C=C/C=N aromatic ring stretches |

| Data not available | Strong | C-F stretch |

Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

To perform this analysis, a suitable single crystal of the compound is required. X-ray diffraction would provide the precise three-dimensional arrangement of atoms in the solid state.

The resulting data would reveal:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Torsional Angles: Information about the conformation of the molecule, such as the dihedral angle between the quinoline and fluorophenyl rings.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., involving the -OH and -NO₂ groups) and other non-covalent interactions like π-π stacking, which dictate the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₅H₉FN₂O₃ |

| Formula weight | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Theoretical and Computational Modeling of 2 4 Fluorophenyl 6 Nitroquinolin 4 Ol

Quantum Chemical Studies (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and predicting the reactivity of molecules. nih.govresearchgate.netresearchgate.net DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently used to optimize molecular geometry and calculate a variety of molecular properties for quinoline (B57606) derivatives. researchgate.net These calculations provide a detailed picture of the molecule's electronic landscape.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Quinolines This table presents hypothetical data based on typical values found for analogous compounds in the literature.

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline Core | -6.20 | -1.50 | 4.70 |

| + 4-OL group | -5.80 | -1.45 | 4.35 |

| + 6-Nitro group | -6.10 | -2.50 | 3.60 |

| + 2-Phenyl group | -5.95 | -1.60 | 4.35 |

| 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL (Predicted) | -6.05 | -2.65 | 3.40 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In the case of this compound, the MEP map would likely show the most negative potential (red) localized on the oxygen atoms of the nitro group and the hydroxyl group, making these the primary sites for electrophilic interactions. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and potentially on the quinoline ring's C-H bonds, indicating sites for nucleophilic attack. The fluorophenyl ring would also exhibit a distinct electrostatic profile, with the fluorine atom contributing to the local electronic environment.

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure, including lone pairs and bond orbitals, and quantifies delocalization effects through the analysis of donor-acceptor interactions. nih.govwikipedia.orgscirp.org This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) non-Lewis NBOs, with the stabilization energy (E(2)) indicating the strength of these interactions. scirp.org

Table 2: Illustrative NBO Analysis - Key Donor-Acceptor Interactions This table presents hypothetical data based on typical interactions and stabilization energies observed in similar heterocyclic systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of -OH | π* (Quinoline Ring) | 15.5 | Lone Pair → π* Delocalization |

| LP (N) of Quinoline | π* (Phenyl Ring) | 8.2 | Lone Pair → π* Delocalization |

| π (Quinoline Ring) | π* (Nitro Group) | 25.0 | π → π* Conjugation |

| π (Phenyl Ring) | π* (Quinoline Ring) | 12.3 | π → π* Conjugation |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical studies provide insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape, flexibility, and intermolecular interactions of this compound, particularly in a solvent environment. scirp.orgnih.gov Such simulations can reveal how the molecule behaves in a more biologically relevant context, such as an aqueous solution. Key parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be monitored to assess the stability of the molecule's conformation and the flexibility of its constituent parts. nih.gov

In Silico Docking Studies to Investigate Ligand-Macromolecule Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. researchgate.netnih.govresearchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of inhibition. For this compound, docking studies could be performed against various enzymes where quinoline derivatives have shown activity, such as kinases or dehydrogenases. researchgate.netscirp.org The results would provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site residues of the protein. nih.gov The hydroxyl and nitro groups would be expected to form key hydrogen bonds, while the aromatic rings could engage in stacking interactions.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target This table presents hypothetical data based on typical binding energies and interactions for quinoline-based inhibitors.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues and Bond Type | |

| LYS 721 | Hydrogen Bond (with -OH group) |

| ASP 830 | Hydrogen Bond (with -NO2 group) |

| PHE 812 | π-π Stacking (with Quinoline Ring) |

| LEU 698 | Hydrophobic Interaction |

Computational Prediction of Reactivity Pathways and Mechanistic Insights

Computational chemistry can be used to explore potential reaction pathways and elucidate reaction mechanisms. rsc.orgsmu.edu For this compound, this could involve modeling its susceptibility to metabolic transformations or its role in chemical reactions. For instance, the nitro group is a common site for metabolic reduction, which can be a crucial step in both the activation and detoxification of nitroaromatic compounds. researchgate.net Computational methods can be used to calculate the activation energies for various potential reactions, such as the reduction of the nitro group or electrophilic substitution on the aromatic rings. nih.gov By mapping the potential energy surface, transition states can be identified, and the most likely reaction pathways can be determined, providing a deeper understanding of the compound's chemical fate under different conditions. smu.edu

Structure Reactivity and Structure Function Relationship Investigations for 2 4 Fluorophenyl 6 Nitroquinolin 4 Ol and Analogues

Impact of the 4-Fluorophenyl Moiety on Electronic and Steric Properties

From a steric perspective, the fluorine atom is only marginally larger than a hydrogen atom, with a van der Waals radius of 1.47 Å compared to hydrogen's 1.20 Å. nih.gov Consequently, replacing a hydrogen atom with fluorine on the phenyl ring generally does not introduce significant steric hindrance, allowing the modified molecule to retain a similar conformation to its non-fluorinated analogue. ingentaconnect.comacs.org

Electronically, the 4-fluorophenyl group exerts a dual influence characterized by a strong inductive effect and a weaker mesomeric effect. wikipedia.org These effects alter the electron distribution across the entire molecule, which can modulate its physicochemical properties and biological activity. nih.gov For instance, the introduction of fluorine can enhance a compound's solubility and absorption, thereby improving its bioavailability. acs.org Furthermore, the modified electronic environment can augment the molecule's binding affinity for its target protein through the formation of strong electrostatic interactions. acs.org

The primary role of the fluorine atom in the 4-fluorophenyl moiety is the significant modulation of electron density within the aromatic ring and, by extension, the entire heterocyclic system. This is a direct consequence of fluorine's status as the most electronegative element, which leads to a highly polarized and exceptionally strong carbon-fluorine (C-F) bond. researchgate.netencyclopedia.pub

This high electronegativity results in a powerful electron-withdrawing inductive effect (-I effect), which pulls electron density away from the aromatic ring through the sigma bond framework. nih.govresearchgate.net This effect is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance, influencing the acidity and basicity of nearby functional groups. researchgate.netnih.gov

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring | Directing Effect |

|---|---|---|---|---|

| -F | Strong | Weak | Deactivating | ortho, para |

| -Cl | Strong | Weak | Deactivating | ortho, para |

| -Br | Strong | Weak | Deactivating | ortho, para |

| -I | Strong | Weak | Deactivating | ortho, para |

The concept of bioisosterism, where one atom or group is replaced by another to create a new compound with similar biological properties, is a cornerstone of drug design. nih.govtandfonline.com Fluorine is considered a highly versatile bioisostere due to its unique combination of size and electronic properties. acs.org

The most common bioisosteric substitution involves replacing a hydrogen atom with fluorine. tandfonline.com This seemingly minor change can have profound consequences:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it much less susceptible to metabolic oxidation by enzymes like cytochrome P450. nih.govmdpi.com Placing a fluorine atom at a known site of metabolic vulnerability (a "soft spot") can effectively block this pathway, increasing the drug's half-life and duration of action. nih.govencyclopedia.pub

Lipophilicity and Permeability: Fluorination can alter a molecule's lipophilicity, which affects its ability to cross cell membranes. nih.govmdpi.com The effect is context-dependent; for example, aromatic fluorination typically increases lipophilicity. sci-hub.st This modulation is a key tool for optimizing a drug candidate's pharmacokinetic profile. acs.org

Conformational Control: The electronic properties of fluorine can influence molecular conformation, which can be critical for achieving the optimal orientation for binding to a biological target. researchgate.net

Beyond replacing hydrogen, fluorinated groups can also serve as bioisosteres for other functionalities, such as hydroxyl (OH) or methyl (CH₃) groups. tandfonline.com The success of any bioisosteric replacement is highly dependent on the specific molecular scaffold and the biological target . nih.govtandfonline.com

Influence of the 6-Nitro Group on the Quinoline (B57606) Nucleus

The presence of a nitro (-NO₂) group at the 6-position of the quinoline ring system has a dominant influence on its chemical reactivity. The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. brieflands.com Its powerful inductive and resonance effects withdraw significant electron density from the quinoline nucleus.

This electron deficiency has several key consequences:

Deactivation towards Electrophilic Substitution: The quinoline ring becomes strongly deactivated towards electrophilic aromatic substitution reactions. The reduced electron density makes the ring less nucleophilic and therefore less reactive with electrophiles.

Activation towards Nucleophilic Substitution: Conversely, the electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Positions that are ortho and para to the nitro group are particularly activated for attack by nucleophiles. In the case of 6-nitroquinoline (B147349), this would activate the 5- and 7-positions.

Increased Acidity: The electron-withdrawing nature of the nitro group can increase the acidity of N-H or O-H protons elsewhere in the molecule.

The 6-nitroquinoline scaffold is a common building block in synthetic chemistry. guidechem.comrsc.org The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as stannous chloride. nih.gov This transformation provides a facile route to 6-aminoquinoline (B144246) derivatives, which are valuable intermediates for the synthesis of a wide range of biologically active compounds. guidechem.com

Tautomerism of the 4-Hydroxyl Group and its Chemical Consequences

The 4-hydroxyl group of the 2-(4-fluorophenyl)-6-nitroquinolin-4-ol scaffold is subject to prototropic tautomerism, existing in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4-one). rsc.orgresearchgate.netscilit.com This phenomenon is a critical determinant of the molecule's structure, reactivity, and potential biological function.

The equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4-one (keto) tautomers.

The position of this equilibrium is influenced by several factors, including the substitution pattern on the quinoline ring, the solvent, and the physical state. rsc.orgresearchgate.net For most simple 4-hydroxyquinolines, experimental evidence from X-ray crystallography and NMR spectroscopy indicates that the keto (quinolin-4-one) tautomer is predominantly favored in both the solid state and in solution. researchgate.net This preference is often attributed to the greater stability of the amide-like functionality within the heterocyclic ring.

However, specific substitution patterns can shift this equilibrium. For instance, the presence of a substituent at the 3-position capable of forming an intramolecular hydrogen bond with the 4-hydroxyl group can stabilize and favor the enol form. rsc.org Theoretical calculations for some substituted quinolines have also shown a clear energetic preference for the hydroxyquinoline form. nih.gov

This tautomeric equilibrium has significant chemical consequences as the two forms possess distinct reactive sites. nih.gov The enol tautomer can undergo reactions typical of phenols, such as O-alkylation. In contrast, the keto tautomer behaves like an amide and can undergo N-alkylation. This differential reactivity allows for selective functionalization of the scaffold depending on the reaction conditions chosen. Furthermore, the tautomeric state is crucial for biological activity, as it dictates the molecule's shape, polarity, and its capacity as a hydrogen bond donor or acceptor, which are key to molecular recognition at a receptor binding site. researchgate.netnih.gov

Mechanistic Investigations of Chemical Transformations Involving the this compound Scaffold

The this compound scaffold possesses multiple reactive centers, allowing for a variety of chemical transformations. Mechanistic understanding of these reactions is key to the rational design and synthesis of new analogues.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, enhanced by the 6-nitro group, makes it a prime substrate for SNAr reactions. Nucleophiles can attack the ring, particularly at the 5- and 7-positions, leading to the displacement of a suitable leaving group (if present) or, in some cases, a hydride ion in reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.govresearchgate.net The mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Reduction of the Nitro Group: The 6-nitro group can be readily reduced to a 6-amino group under various conditions (e.g., catalytic hydrogenation, or using reducing metals like SnCl₂). nih.gov This transformation fundamentally alters the electronic properties of the quinoline ring, converting a strongly deactivating group into a strongly activating one.

Reactions at the 4-Hydroxy/Oxo Position: As dictated by the tautomeric equilibrium, this position can react as either a nucleophile (enol form) or an electrophile (after activation of the keto form). O-alkylation and O-acylation are common reactions of the enol tautomer.

Condensation Reactions: If the scaffold contains an active methylene (B1212753) group adjacent to the quinoline core (e.g., at the 3-position), it can participate in Knoevenagel condensation reactions with aldehydes. rsc.orgnih.gov The mechanism typically involves the base-catalyzed formation of an enolate intermediate which then attacks the aldehyde carbonyl group. rsc.org

The fluorine atom on the phenyl ring is generally unreactive towards nucleophilic displacement due to the strength of the C-F bond and the electron-rich nature of the ring. acs.orgnih.gov However, its electronic influence modulates the reactivity of the entire scaffold.

Exploration of Intramolecular and Intermolecular Interactions in the Context of Structure-Property Relationships

The three-dimensional structure, physical properties, and biological function of this compound are governed by a network of non-covalent intramolecular and intermolecular interactions.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding is a key structural feature. In the enol tautomer, a hydrogen bond can form between the 4-hydroxyl group and the quinoline nitrogen (N1). The fluorine atom of the 4-fluorophenyl group is a weak hydrogen bond acceptor; however, in specific, sterically constrained environments, weak N-H···F or C-H···F interactions can occur and influence molecular conformation. escholarship.orgnih.govnih.gov

Intermolecular Interactions: In the solid state, the molecular packing is dictated by intermolecular forces.

Hydrogen Bonding: The keto tautomer (quinolin-4-one) is a potent hydrogen bond donor (N-H) and acceptor (C=O). These groups frequently participate in strong intermolecular N-H···O=C hydrogen bonds, often leading to the formation of centrosymmetric dimers in the crystal lattice. researchgate.net The nitro group's oxygen atoms are also effective hydrogen bond acceptors.

π-π Stacking: The planar aromatic systems of the quinoline and fluorophenyl rings can interact through π-π stacking. The electron-withdrawing nature of both the fluorine and nitro substituents creates an electron-poor π-system, which may favor interactions with electron-rich aromatic systems. However, the fluorine substituent can also weaken potential π-stacking interactions compared to its non-fluorinated counterpart. nih.gov

These non-covalent interactions are fundamental to the structure-property relationship. They determine crystal packing, which in turn affects physical properties like melting point and solubility. In a biological context, the ability to form specific hydrogen bonds and engage in other non-covalent interactions with a target receptor is the primary determinant of the molecule's affinity and, ultimately, its biological activity. ingentaconnect.comacs.org

| Interaction Type | Potential Donor(s) | Potential Acceptor(s) | Significance |

|---|---|---|---|

| Hydrogen Bonding (Intermolecular) | N1-H (keto), C4-OH (enol) | C4=O (keto), N1 (enol), Nitro O, Phenyl F | Crystal packing, solubility, receptor binding |

| Hydrogen Bonding (Intramolecular) | C4-OH (enol) | N1 (enol) | Stabilization of enol tautomer, conformation |

| π-π Stacking | Quinoline ring, Phenyl ring | Quinoline ring, Phenyl ring | Crystal packing, receptor binding |

| Dipole-Dipole | C-F, C=O, N-O bonds | Molecular packing and orientation |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the chemical compound “this compound” to generate a detailed article on its advanced applications in the specified areas. Research and publications directly investigating this molecule for use as a fluorescence probe, in optoelectronic devices, or as a chemical tool for biological investigation could not be located.

The provided outline requires in-depth, scientifically accurate content for the following sections:

Advanced Applications in Chemical and Material Sciences

Utility as Chemical Tools for Investigating Fundamental Biological Mechanisms.

While general research exists on the applications of the broader quinoline (B57606) class of compounds, the strict requirement to focus solely on "2-(4-Fluorophenyl)-6-nitroquinolin-4-ol" cannot be met without specific studies on this exact molecule. Attributing findings from related but structurally distinct compounds would be scientifically inaccurate and misleading. Therefore, the requested article cannot be generated at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.